4-Amino-2-nitrophenol
Overview
Description
4-Amino-2-nitrophenol is a chemical compound that has been studied for its various chemical properties and potential applications in scientific research. Its synthesis, molecular structure, and properties are of particular interest due to their relevance in fields such as photochemistry, catalysis, and material science.
Synthesis Analysis
4-Amino-2-nitrophenol can be synthesized through multiple methods. One approach involves the tritiation of 2-amino-4-nitrophenol in an acid-catalyzed hydrogen exchange reaction, followed by diazotization and azide coupling to create radioactive 2-azido-4-nitrophenol (Hanstein, Hatefi, & Kiefer, 1979). Another method optimizes the synthesis process from p-aminophenol through acetylation, nitration, and hydrolysis, enhancing yield and reducing reaction times (Guan Yan, 2008).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-nitrophenol and its derivatives has been determined through crystallographic studies, revealing insights into its geometry and intermolecular interactions. For example, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol were elucidated to study potential antitumor agents (Cao et al., 2011).
Chemical Reactions and Properties
4-Amino-2-nitrophenol participates in various chemical reactions, including photochemical processes and catalytic reductions. Its photochemical properties have been explored in the context of photoaffinity labeling, demonstrating its ability to form strong complexes and undergo photochemical transformations (Hanstein, Hatefi, & Kiefer, 1979). Additionally, its role in the catalytic reduction of 4-nitrophenol to 4-aminophenol has been studied, highlighting its potential in environmental remediation and catalysis (Kong et al., 2013).
Physical Properties Analysis
The physical properties of 4-Amino-2-nitrophenol, such as its crystalline structure and hydrogen bonding patterns, have been investigated to understand its stability and reactivity. The structure of 2-amino-5-nitrophenol, for instance, has been compared to 2-aminophenol to elucidate the effects of nitro substitution on molecular geometry and intermolecular interactions (Haisa, Kashino, & Kawashima, 1980).
Chemical Properties Analysis
The chemical properties of 4-Amino-2-nitrophenol, including its reactivity and role in catalysis, have been extensively studied. Its efficiency in the reduction of nitrophenol under various conditions demonstrates its utility as a catalyst and its potential for application in the synthesis of pharmaceuticals and fine chemicals (Abdelhamid, 2020).
Scientific Research Applications
Environmental Remediation and Catalysis : Graphene-based catalysts are used for the reduction of nitro compounds, including 4-Nitrophenol, to amines. These catalysts are advantageous for their high efficiency and recovery rate, making them suitable for environmental cleanup and industrial applications (Nasrollahzadeh et al., 2020).
Microbial Degradation : A study on Rhodococcus opacus SAO101 identified gene clusters responsible for the degradation of 4-Nitrophenol, suggesting its potential in bioremediation processes (Kitagawa et al., 2004).
Toxicity and Biodegradability : Research on the toxicity and biodegradability of nitrophenols, including 4-Nitrophenol, in anaerobic systems, provides insights into their environmental impact and the feasibility of microbial degradation processes (Uberoi & Bhattacharya, 1997).
Nano-Catalytic Reduction : Nanocatalysts are used for the chemical reduction of nitrophenol compounds, turning them into less toxic aminophenols. This process is crucial for removing hazardous dyes from water sources (Din et al., 2020).
Photochemical Properties : The photochemical properties of 2-Azido-4-nitrophenol, derived from 2-Amino-4-nitrophenol, have been studied for applications in photoaffinity labeling in biological systems (Hanstein et al., 1979).
Toxicology and Carcinogenesis Studies : Extensive studies on the toxicological and carcinogenic properties of 2-Amino-4-nitrophenol have been conducted due to its widespread use in manufacturing and its potential health risks (National Toxicology Program, 1988).
Mixed Cobalt Oxides in Catalytic Reduction : Research on the catalytic reduction of 4-Nitrophenol using mixed cobalt oxides highlights the potential of cost-effective and practical remediation strategies for industrial effluents (Shultz et al., 2019).
Effects on Methanogenic Systems : Studies on the effects of nitrophenols on methanogenic systems inform the understanding of their impact on wastewater treatment processes (Haghighi Podeh et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
WHODQVWERNSQEO-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Record name | 4-AMINO-2-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020064 | |
Record name | 4-Amino-2-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline] | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Record name | 4-Amino-2-nitrophenol | |
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Boiling Point |
110 °C at 12 mm Hg | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Vapor Pressure |
0.0000352 [mmHg] | |
Record name | 4-Amino-2-nitrophenol | |
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Product Name |
4-Amino-2-nitrophenol | |
Color/Form |
Dark-red plates or needles from water and ethanol | |
CAS RN |
119-34-6 | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Record name | 4-AMINO-2-NITROPHENOL | |
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Record name | Phenol, 4-amino-2-nitro- | |
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Record name | 4-Amino-2-nitrophenol | |
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Record name | 4-amino-2-nitrophenol | |
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Record name | 4-AMINO-2-NITROPHENOL | |
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Record name | 4-AMINO-2-NITROPHENOL | |
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Melting Point |
261 °F (NTP, 1992), 131 °C | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Record name | 4-AMINO-2-NITROPHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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